molecular formula C11H14ClNO B13107264 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13107264
M. Wt: 211.69 g/mol
InChI Key: URIRDGOZQIDWRK-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalen-1-amine derivative featuring a chlorine atom at position 6 and a methoxy group at position 7 on the aromatic ring.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

InChI Key

URIRDGOZQIDWRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methoxy-1-tetralone.

    Reduction: The ketone group in 6-chloro-7-methoxy-1-tetralone is reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

    Crystallization: Purifying the compound through crystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Further reduction can lead to the formation of fully saturated naphthalenes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for

Biological Activity

6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound that belongs to the class of naphthalenamines, characterized by its unique structural features, including a chlorine atom at the 6th position and a methoxy group at the 7th position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is C11H14ClNO, with a molecular weight of 211.69 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Structural Characteristics

PropertyValue
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
IUPAC Name6-chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
InChIInChI=1S/C11H14ClNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

Antimicrobial Properties

Research indicates that 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits significant antimicrobial activity . Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of myeloid cell leukemia 1 (Mcl-1) protein, which is implicated in cancer cell survival. This inhibition could lead to apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : In vitro studies demonstrated that 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibited cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 to 20 µM depending on the cell type tested.
  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Serotonin Transporter Inhibition : It has been identified as a potential inhibitor of serotonin transporters, suggesting applications in treating mood disorders.
  • Alpha-2 Adrenergic Receptor Antagonism : This dual-action mechanism may provide therapeutic benefits in psychiatric conditions by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of 6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. Variations in substituents can significantly impact its efficacy:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amineLacks methoxy group; only contains chlorineSimpler structure with potential different activity
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amineContains a methyl group instead of chlorineDifferent substituent may lead to distinct properties
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amineDifferent stereochemistry at the amine positionPotentially different biological activity

These variations highlight how specific functional groups influence the compound's reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomers

The following table summarizes key differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
6-Chloro-7-methoxy-THN-1-amine hydrochloride 6-Cl, 7-OCH3 C11H16Cl2NO* 277.16 (calculated) N/A Research chemical N/A
(S)-6-Methoxy-THN-1-amine hydrochloride 6-OCH3 C11H16ClNO 213.70 98% Chiral building block
(R)-6-Chloro-THN-1-amine hydrochloride 6-Cl C10H13Cl2N 218.12 95% Research chemical
6-Bromo-THN-1-amine hydrochloride 6-Br C10H13BrClN 277.58 (approx.) N/A Synthetic intermediate
Sertraline Hydrochloride 4-(3,4-Dichlorophenyl), N-methyl C17H17Cl2N•HCl 342.69 A grade Antidepressant (SSRI)

Calculated based on structural analogs.
*
THN: 1,2,3,4-tetrahydronaphthalen-1-amine.

Key Observations:
  • Substituent Effects :

    • Halogen vs. Methoxy : Chlorine (electronegative) and bromine (larger atomic radius) influence electronic properties and binding interactions. Methoxy groups enhance solubility but reduce lipophilicity compared to halogens .
    • Positional Isomerism : The 6-Cl-7-OCH3 substitution in the target compound distinguishes it from analogs like (S)-6-methoxy-THN-1-amine (6-OCH3 only) and (R)-6-chloro-THN-1-amine (6-Cl only). Positional changes alter steric and electronic profiles, impacting biological activity .
  • Stereochemistry :

    • Enantiomers such as (S)- and (R)-6-methoxy-THN-1-amine hydrochloride () demonstrate the importance of chirality in drug design. For example, Sertraline’s activity depends on the (1S,4S) configuration .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • The target compound’s higher molecular weight (277.16 vs. 213.70 for 6-methoxy analog) reflects the added chlorine and methoxy groups. Brominated analogs (e.g., 6-bromo-THN-1-amine) exhibit even higher molecular weights (~277.58) due to bromine’s atomic mass .
    • Methoxy groups generally improve aqueous solubility, whereas halogens like Cl or Br increase lipophilicity .
  • Purity and Synthesis :

    • Commercial analogs like (S)-6-methoxy-THN-1-amine are available at 98% purity, synthesized via chiral resolution and characterized by NMR and HPLC .
    • Sertraline’s synthesis involves mandelic acid resolution and HCl salt formation, highlighting methods applicable to similar amines .

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